Dehydrodeoxy donepezil chemical structure and properties
Dehydrodeoxy donepezil chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrodeoxy donepezil, also known as donepezil indene, is a known impurity and degradation product of Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease.[1] As a key related substance, understanding its chemical structure, properties, and potential biological activities is crucial for the quality control, safety, and efficacy of Donepezil formulations. This technical guide provides an in-depth overview of dehydrodeoxy donepezil, summarizing its chemical and physical properties, and exploring available information on its synthesis, analytical methods, and potential biological relevance.
Chemical Structure and Properties
Dehydrodeoxy donepezil is structurally similar to its parent compound, Donepezil, with the primary difference being the presence of a double bond in the indanone ring system, resulting from dehydration and deoxygenation.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine[1] |
| CAS Number | 120013-45-8[1] |
| Molecular Formula | C₂₄H₂₉NO₂[1] |
| SMILES | COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC[1] |
| InChI Key | WEXHLNQRFRJSQX-UHFFFAOYSA-N[1] |
Physicochemical Properties:
A summary of the key physicochemical properties of dehydrodeoxy donepezil is presented in the table below. These properties are essential for its isolation, characterization, and for understanding its behavior in pharmaceutical formulations.
| Property | Value | Source |
| Molecular Weight | 363.49 g/mol | [1] |
| Melting Point | 101-103 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Formation
Dehydrodeoxy donepezil is primarily formed as a process-related impurity during the synthesis of Donepezil and as a degradation product under certain stress conditions.[] While specific, detailed protocols for the targeted synthesis of dehydrodeoxy donepezil are not extensively published in peer-reviewed literature, its formation is often discussed in the context of Donepezil's manufacturing and stability studies.
Patents related to the synthesis of Donepezil often describe the formation of various impurities and methods to control their levels.[4][5] Forced degradation studies of Donepezil have shown that it degrades under acidic, alkaline, and oxidative stress, leading to the formation of several degradation products, including potentially dehydrodeoxy donepezil.[6][7][8]
The synthesis of Donepezil analogues often involves an aldol condensation reaction, which can lead to the formation of unsaturated intermediates that are structurally related to dehydrodeoxy donepezil.[9]
Analytical Methodologies
The detection and quantification of dehydrodeoxy donepezil as an impurity in Donepezil active pharmaceutical ingredient (API) and finished products are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Typical HPLC Method Parameters:
A stability-indicating HPLC method is essential to separate dehydrodeoxy donepezil from Donepezil and other potential impurities and degradation products.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometry (e.g., at 230 nm or 268 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Often maintained at a constant temperature (e.g., 25°C or 30°C) |
The development of such methods is crucial for impurity profiling and ensuring that the levels of dehydrodeoxy donepezil in pharmaceutical products are within the acceptable limits set by regulatory authorities.[6][7]
Biological Activity and Signaling Pathways
There is limited publicly available information specifically detailing the biological activity and the effects on signaling pathways of dehydrodeoxy donepezil. The majority of research has focused on the pharmacological profile of the parent drug, Donepezil.
Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in the brain, a key mechanism in the symptomatic treatment of Alzheimer's disease.[10][11] It is plausible that dehydrodeoxy donepezil, due to its structural similarity to Donepezil, might exhibit some affinity for AChE, but this has not been extensively studied.
Interestingly, some research on Donepezil analogues with a double bond in the indanone moiety, a structural feature present in dehydrodeoxy donepezil, suggests potential inhibitory activity against β-secretase (BACE-1).[9] BACE-1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. However, no specific studies have confirmed the BACE-1 inhibitory activity of dehydrodeoxy donepezil itself.
The following diagram illustrates a hypothetical workflow for investigating the potential biological activity of dehydrodeoxy donepezil, based on the information available for related compounds.
Caption: Hypothetical workflow for the synthesis, purification, and biological evaluation of dehydrodeoxy donepezil.
Further research is required to elucidate the specific pharmacological and toxicological profile of dehydrodeoxy donepezil and to understand its potential impact on relevant signaling pathways in the context of neurodegenerative diseases.
Conclusion
Dehydrodeoxy donepezil is a significant impurity of Donepezil that requires careful monitoring and control in pharmaceutical manufacturing. While its chemical structure and physicochemical properties are well-characterized, a comprehensive understanding of its biological activity and effects on signaling pathways remains an area for further investigation. The analytical methods for its detection are established, primarily relying on HPLC. Future research focusing on the specific pharmacological and toxicological profile of dehydrodeoxy donepezil will be invaluable for a complete risk assessment and for ensuring the highest quality and safety of Donepezil-based therapies.
References
- 1. Dehydrodeoxy donepezil | C24H29NO2 | CID 10498951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN114105862A - Donepezil hydrochloride impurity and preparation method thereof - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
